Boc-LRR-AMC

Description

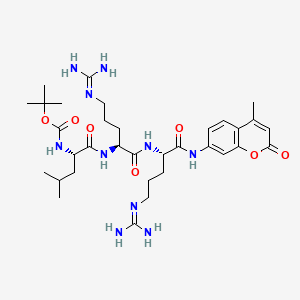

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVWXCNIABBHLQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Specificity of Boc-LRR-AMC as a Fluorogenic Substrate for Proteasome Subunits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-LRR-AMC substrate and its application in characterizing the trypsin-like (T-L) activity of proteasome subunits. This document details the substrate's specificity, presents quantitative kinetic data, outlines detailed experimental protocols, and illustrates the broader context of the proteasome's role in cellular signaling pathways.

Introduction to the Proteasome and its Catalytic Activities

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] This process is crucial for maintaining protein homeostasis and regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and the immune response.[1][2] The 26S proteasome, the principal form in cells, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3]

The 20S core particle is a barrel-shaped structure composed of four stacked heptameric rings. The two inner rings are made up of β-subunits, three of which (β1, β2, and β5) harbor the proteolytically active sites.[3] These sites exhibit distinct substrate specificities:

-

β1 subunit: Caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.[2]

-

β2 subunit: Trypsin-like (T-L) activity, cleaving after basic residues.[3]

-

β5 subunit: Chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues.[3]

In response to inflammatory signals, such as interferon-γ, cells can express alternative catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome.[2] This specialized form of the proteasome plays a key role in generating antigenic peptides for presentation by MHC class I molecules.[2]

This compound: A Substrate for Trypsin-Like Activity

This compound (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a synthetic peptide substrate widely used to measure the trypsin-like activity of the proteasome, primarily mediated by the β2 subunit.[4][5][6][7][8][9] The substrate consists of a tripeptide sequence (Leu-Arg-Arg) linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).

Upon cleavage of the peptide bond C-terminal to the arginine residue by the active β2 subunit, the free AMC is released.[4][5][8][9] Liberated AMC is fluorescent, with an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[6] The rate of increase in fluorescence is directly proportional to the proteasomal T-L activity.

Quantitative Data: Substrate Specificity and Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of this compound by constitutive and immunoproteasomes. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.

| Proteasome Type | Catalytic Subunit | Substrate | Vmax (relative units) | Km (µM) | Source |

| 26S Constitutive Proteasome | β2 | This compound | ~2-fold lower than Immunoproteasome | Varies by substrate | [10] |

| 26S Immunoproteasome | β2i | This compound | ~2 to 3-fold higher than Constitutive Proteasome | Varies by substrate | [10] |

Note: The provided source indicates a 2 to 3-fold increase in Vmax for the immunoproteasome with this compound compared to the constitutive proteasome. However, specific numerical values for Vmax and Km can vary depending on the experimental conditions (e.g., buffer composition, temperature, purity of the proteasome preparation). Researchers are encouraged to determine these parameters for their specific experimental setup.

Experimental Protocols

Standard Proteasome Activity Assay in Cell Lysates

This protocol describes a general method for measuring the trypsin-like activity of the proteasome in whole-cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM TRIS, 0.1% NP-40, pH 7.5[6]

-

This compound substrate (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG132) for control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet on ice in lysis buffer (e.g., at a density of 10^7 cells/ml).[6]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined amount of cell lysate to each well.

-

For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., MG132) for 10-15 minutes at room temperature to distinguish proteasome-specific activity from that of other proteases.[11]

-

-

Reaction Initiation and Measurement:

-

Prepare the this compound substrate solution in an appropriate assay buffer (e.g., 20 mM Tris, pH 7.5) to a final working concentration (typically 50-200 µM).[11]

-

Add the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).[6]

-

Measure the fluorescence kinetically over a defined period (e.g., 30 minutes) at 37°C.[6]

-

-

Data Analysis:

-

Calculate the rate of AMC release (increase in fluorescence units per minute).

-

Subtract the rate of the inhibitor-treated control from the untreated samples to determine the specific proteasomal activity.

-

Capture Proteasome Assay (CAPA)

This protocol allows for the measurement of proteasome activity from a specific cell type or tissue after immunocapture, providing a more purified system for analysis.[6]

Materials:

-

Antibody specific to a proteasome subunit

-

96-well high-binding black microplate

-

Blocking buffer (e.g., PBS with 2% BSA)

-

Cell lysate

-

Wash buffer (e.g., 20 mM Tris with 0.1% NP-40, pH 7.5, and 20 mM Tris, pH 7.5)[6]

-

This compound substrate

-

Fluorometric plate reader

Procedure:

-

Antibody Coating:

-

Proteasome Capture:

-

Add the cell lysate (e.g., 200 µg/ml total protein) to the antibody-coated wells and incubate for 2 hours at 4°C to allow for proteasome capture.[6]

-

-

Washing and Substrate Addition:

-

Wash the wells extensively with wash buffers to remove unbound proteins.[6]

-

Add the this compound substrate solution to each well.

-

-

Fluorescence Detection:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]

-

Measure the fluorescence as described in the standard assay protocol.

-

Visualization of Proteasome Involvement in Signaling Pathways

The proteasome, through its degradation of key regulatory proteins, plays a critical role in numerous signaling pathways. One of the most well-characterized is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response, cell survival, and proliferation.[12][13][14]

The Role of Proteasome Trypsin-Like Activity in NF-κB Signaling

In the canonical NF-κB pathway, the NF-κB transcription factor is held in an inactive state in the cytoplasm by its inhibitor, IκB.[13] Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. The trypsin-like activity of the β2 subunit is involved in the cleavage of the ubiquitinated IκB.

References

- 1. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of proteasomes in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. glpbio.com [glpbio.com]

- 7. This compound, 10MG | Labscoop [labscoop.com]

- 8. tebubio.com [tebubio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. iris.unito.it [iris.unito.it]

- 11. ubpbio.com [ubpbio.com]

- 12. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the ubiquitin-proteasome pathway in skin cancer development: 26S proteasome-activated NF-κB signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB mediates proteolysis-inducing factor induced protein degradation and expression of the ubiquitin–proteasome system in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Boc-LRR-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) and its application in studying the trypsin-like activity of the proteasome. This document details the core mechanism of action, presents available data, outlines experimental protocols, and provides visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed to specifically measure the trypsin-like proteolytic activity of the 20S and 26S proteasomes.[1][2] The peptide sequence, Leu-Arg-Arg, is recognized and cleaved by the β2 subunit of the proteasome core particle.

The core of the mechanism lies in the fluorogenic reporter molecule, 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the peptide. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of the enzymatic reaction. The excitation and emission maxima of free AMC are in the range of 340-380 nm and 440-460 nm, respectively.[3]

Data Presentation

While extensive research utilizes this compound to measure the relative trypsin-like activity of the proteasome, specific Michaelis-Menten kinetic constants (Km and Vmax) for the interaction of this compound with the human 20S or 26S proteasome are not consistently reported in publicly available literature. The table below is structured to accommodate this data once determined experimentally.

| Parameter | Value | Enzyme Source | Conditions |

| Km | Not available | e.g., Human 20S Proteasome | e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA |

| Vmax | Not available | e.g., Human 20S Proteasome | e.g., 37°C |

Note: The determination of these kinetic parameters is crucial for comparative studies of proteasome inhibitors and activators. Researchers are encouraged to perform substrate concentration-dependent kinetic analyses to establish these values for their specific experimental system.

Experimental Protocols

General Proteasome Activity Assay

This protocol outlines the measurement of trypsin-like proteasome activity in purified proteasome preparations or cell lysates.

Materials:

-

This compound substrate

-

Purified 20S or 26S proteasome or cell lysate

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG-132) for control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to a stock concentration of 10 mM.

-

Dilute the this compound stock solution in Assay Buffer to the desired working concentration (typically 50-100 µM).

-

Prepare the proteasome sample (purified enzyme or cell lysate) in Assay Buffer.

-

-

Set up the Assay Plate:

-

Add 50 µL of the proteasome sample to each well.

-

For inhibitor control wells, add the proteasome inhibitor (e.g., 10 µM MG-132) and incubate for 15 minutes at 37°C.

-

Include a blank control with Assay Buffer only.

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial velocity of the reaction is the slope of the linear portion of the curve.

-

Subtract the slope of the blank and inhibitor control wells from the sample wells to determine the specific proteasome activity.

-

AMC Standard Curve

To quantify the amount of cleaved substrate, a standard curve using free AMC is required.

Materials:

-

7-amino-4-methylcoumarin (AMC) standard

-

Assay Buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare AMC Stock Solution: Dissolve AMC in DMSO to a concentration of 1 mM.

-

Prepare Serial Dilutions: Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of concentrations (e.g., 0-20 µM).

-

Measure Fluorescence: Add 100 µL of each AMC dilution to the wells of a 96-well black microplate and measure the fluorescence as described above.

-

Generate Standard Curve: Plot the fluorescence intensity versus the corresponding AMC concentration. The resulting linear equation can be used to convert the fluorescence units from the enzyme assay into the concentration of product formed.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The activity of the proteasome, measured using this compound, is the final step in the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.

Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.

Experimental Workflow: Proteasome Activity Assay

The following diagram illustrates the logical flow of a typical proteasome activity assay using this compound.

Caption: Workflow for a proteasome activity assay using this compound.

Logical Relationship: Mechanism of Fluorescence Generation

This diagram illustrates the direct relationship between proteasome activity and the generation of a fluorescent signal.

Caption: Mechanism of fluorescence generation by this compound cleavage.

References

In-Depth Technical Guide to Boc-LRR-AMC for Proteasome Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for assessing the trypsin-like peptidase activity of the proteasome, a key regulator of cellular protein homeostasis. Its utility in drug discovery and basic research stems from its ability to provide a quantitative measure of proteasome function. This guide offers a comprehensive overview of the technical aspects of using this compound, including its fluorescence properties, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

Core Principles of Detection

The detection of proteasome activity using this compound is based on the enzymatic cleavage of the substrate, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC). In its intact peptide-conjugated form, the fluorescence of AMC is quenched. Upon hydrolysis of the amide bond between the C-terminal arginine and the AMC moiety by the proteasome's β2 subunit, free AMC is released, resulting in a significant increase in fluorescence intensity. This increase, monitored over time, is directly proportional to the trypsin-like activity of the proteasome.

Fluorescence Spectra of Released 7-Amino-4-methylcoumarin (AMC)

The fluorophore released upon enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). The fluorescence properties of free AMC are critical for the design and execution of experiments.

Excitation and Emission Spectra: The excitation spectrum of AMC shows a maximum peak at approximately 341-351 nm.[1][2][3][4] The emission spectrum is characterized by a broader peak with a maximum at around 430-445 nm.[1][2][3][4][5] The interactive spectrum viewer provided by AAT Bioquest shows the typical shape of the excitation and emission curves, with the excitation curve being a sharp peak and the emission curve being broader.[1]

Quantitative Fluorescence Data:

A summary of the key quantitative parameters for free AMC is provided in the table below.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 341-351 nm[1][2][3][4] | Optimal wavelength for exciting the fluorophore. |

| Emission Maximum (λem) | 430-445 nm[1][2][3][4][5] | Wavelength at which the maximum fluorescence intensity is detected. |

| Molar Extinction Coefficient (ε) | ~18,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at the excitation maximum. |

| Quantum Yield (Φ) | ~0.18 | The efficiency of converting absorbed light into emitted fluorescence. |

The Ubiquitin-Proteasome System

This compound is a tool to probe the activity of the 26S proteasome, the central protease of the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[6]

Experimental Protocols

Accurate and reproducible measurement of proteasome activity using this compound requires careful attention to experimental detail. Below are protocols for in vitro assays with purified proteasomes and cell lysates.

In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol is adapted for the use of purified 20S proteasome and can be performed in a 96-well plate format.

Materials:

-

Purified 20S proteasome (mammalian)

-

This compound

-

Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

DMSO

-

Proteasome inhibitor (e.g., MG-132)

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a working solution of this compound (e.g., 100 µM) in Proteasome Assay Buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

-

Dilute the purified 20S proteasome to the desired concentration in ice-cold Proteasome Assay Buffer.

-

For control wells, pre-incubate the diluted proteasome with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

-

Pipette the diluted proteasome (and inhibitor for control wells) into the wells of the 96-well plate.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The proteasome-specific activity is the difference between the rate in the absence and presence of the inhibitor.

Proteasome Activity Assay in Cell Lysates

This protocol allows for the measurement of proteasome activity in a more complex biological sample.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1 mM EGTA, 0.5% NP-40)

-

BCA Protein Assay Kit

-

Other materials as listed in the purified proteasome assay.

Procedure:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice. Do not use protease inhibitors in the lysis buffer.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in Proteasome Assay Buffer.

-

Follow steps 4-9 from the "In Vitro Proteasome Activity Assay with Purified 20S Proteasome" protocol, substituting the purified enzyme with the cell lysate. It is crucial to include the inhibitor control to distinguish proteasome activity from that of other cellular proteases.[7]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for a proteasome activity assay and subsequent data analysis.

Quantitative Data: Kinetic Parameters

Conclusion

This compound is an invaluable tool for the investigation of proteasome activity. A thorough understanding of its fluorescent properties, the biochemical pathway it interrogates, and meticulous adherence to optimized experimental protocols are paramount for generating high-quality, reproducible data. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of proteasome function and in the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. caymanchem.com [caymanchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 26S Proteasome utilizes a kinetic gateway to prioritize substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-LRR-AMC: A Fluorogenic Substrate for Measuring Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-LRR-AMC (Boc-L-Leucyl-L-Arginyl-L-Arginine-7-amido-4-methylcoumarin), a widely used fluorogenic substrate for assessing the trypsin-like activity of the proteasome.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of the trypsin-like peptidase activity of the 20S and 26S proteasome complexes. The substrate consists of the tripeptide Leucyl-Arginyl-Arginine, which is recognized and cleaved by the β2 subunit of the proteasome. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).

Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored over time to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's trypsin-like activity.

Chemical Structure and Properties

The chemical structure and key physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Property | Value |

| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide |

| Synonyms | Boc-Leu-Arg-Arg-AMC, Boc-Leu-Arg-Arg-7-amido-4-Methylcoumarin |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ |

| Molecular Weight | 700.83 g/mol [1] |

| CAS Number | 109358-46-5[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Purity | ≥90% |

| Solubility | DMF: 14 mg/mLDMSO: 12 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles after dissolving. |

Table 3: Fluorescence Properties of this compound and Released AMC

| Property | Wavelength (nm) |

| Excitation (AMC) | 340-380 |

| Emission (AMC) | 440-460[2][3][4] |

Mechanism of Action and Application in Proteasome Research

This compound is a valuable tool for studying the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. The proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). This compound specifically measures the trypsin-like activity, which cleaves peptide bonds after basic amino acid residues.

The workflow for a typical proteasome activity assay using this compound is depicted below.

References

The Role of Boc-LRR-AMC in Quantifying Immunoproteasome Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome, the primary non-lysosomal protease complex in eukaryotic cells responsible for protein degradation. Unlike the constitutively expressed proteasome, the immunoproteasome is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and plays a crucial role in the adaptive immune response by generating peptides for presentation by MHC class I molecules.[1][2][3] Accurate measurement of immunoproteasome activity is therefore vital for research in immunology, oncology, and the development of novel therapeutics targeting inflammatory and autoimmune diseases.

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-LRR-AMC for the specific measurement of the trypsin-like activity of the immunoproteasome, primarily mediated by its β2i (also known as MECL-1) subunit.

This compound: A Fluorogenic Substrate for Trypsin-Like Proteasome Activity

This compound (Boc-Leucyl-Arginyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate that is specifically cleaved by the trypsin-like activity of both the constitutive proteasome (β2 subunit) and the immunoproteasome (β2i subunit).[3] The substrate consists of a tripeptide sequence (Leu-Arg-Arg) recognized by the active site of these subunits, a Boc (tert-butyloxycarbonyl) protecting group at the N-terminus, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus.

Upon enzymatic cleavage of the peptide bond between the arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured using a fluorometer and is directly proportional to the enzymatic activity of the proteasome.

Quantitative Data for Immunoproteasome Activity Assays

| Parameter | Value | Notes |

| This compound Working Concentration | 50 - 200 µM | Optimal concentration may vary depending on the specific experimental conditions and the source of the proteasome.[4] |

| Excitation Wavelength | 340 - 380 nm | The optimal excitation wavelength for AMC is around 350 nm, but a broader range can be used depending on the available filter sets.[5] |

| Emission Wavelength | 440 - 460 nm | The emission maximum of free AMC is around 440-460 nm.[5] |

| IFN-γ Concentration for Induction | 100 - 500 U/mL | The concentration of IFN-γ used to induce immunoproteasome expression in cell culture can vary between cell lines. |

| IFN-γ Incubation Time | 24 - 72 hours | The optimal incubation time to achieve maximal immunoproteasome expression is cell-type dependent. |

| Proteasome Inhibitor (Control) | MG132 (10-50 µM), Epoxomicin (1-10 µM) | Used to confirm that the measured fluorescence is due to proteasome activity.[4] |

Experimental Protocols

Induction of Immunoproteasome Expression in Cell Culture

This protocol describes the induction of immunoproteasome expression in a mammalian cell line (e.g., HeLa, HEK293T) using IFN-γ.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human or mouse IFN-γ

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin-EDTA

Procedure:

-

Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Add IFN-γ to the culture medium to a final concentration of 100-500 U/mL. A dose-response and time-course experiment is recommended to optimize induction for a specific cell line.

-

Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Harvest the cells by either scraping or trypsinization.

-

Wash the cells once with ice-cold PBS.

-

The cell pellet is now ready for lysate preparation.

Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates for the measurement of proteasome activity.

Materials:

-

Cell pellet from induced and non-induced cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the cell pellet.

-

Lyse the cells by passing them through a Dounce homogenizer (10-20 strokes) or by repeated passage through a syringe with a 27-gauge needle on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the soluble proteasomes.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

The lysate can be used immediately or stored at -80°C for future use.

Immunoproteasome Activity Assay using this compound

This protocol details the measurement of trypsin-like proteasome activity in cell lysates using this compound.

Materials:

-

Cell lysates from IFN-γ treated and untreated cells

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor stock solution (e.g., 10 mM MG132 in DMSO)

-

Black 96-well microplate

-

Fluorometer capable of kinetic measurements

Procedure:

-

Prepare a master mix of Assay Buffer and this compound. The final concentration of this compound in the well should be between 50-200 µM.

-

For each sample, prepare three wells:

-

Total activity: Cell lysate + master mix

-

Inhibitor control: Cell lysate + master mix + proteasome inhibitor (e.g., final concentration of 10-50 µM MG132)

-

Buffer control: Lysis buffer + master mix

-

-

Add the cell lysate (typically 10-50 µg of total protein) to the appropriate wells.

-

Add the proteasome inhibitor to the inhibitor control wells and an equivalent volume of DMSO to the other wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the this compound master mix to all wells.

-

Immediately place the plate in a pre-warmed fluorometer.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

-

The specific immunoproteasome activity is calculated by subtracting the rate of the inhibitor control from the total activity rate of the IFN-γ induced sample. The activity of the constitutive proteasome can be determined from the untreated cell lysate.

Signaling Pathways and Experimental Workflows

IFN-γ Signaling Pathway for Immunoproteasome Induction

The induction of immunoproteasome subunits is a well-characterized process initiated by the binding of IFN-γ to its receptor on the cell surface. This triggers a signaling cascade that leads to the transcriptional activation of the genes encoding the immunoproteasome catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7).

Caption: IFN-γ signaling pathway leading to immunoproteasome induction.

Experimental Workflow for Measuring Immunoproteasome Activity

The following diagram illustrates the key steps involved in the experimental workflow for measuring immunoproteasome activity using this compound.

Caption: Experimental workflow for immunoproteasome activity measurement.

Conclusion

This compound is a valuable and widely used tool for the measurement of the trypsin-like activity of the immunoproteasome. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can obtain reliable and reproducible data on immunoproteasome function. This will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the key biological pathway and experimental procedures, further enhancing the utility of this guide for professionals in the field.

References

- 1. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the immunoproteasome's substrate preferences for improved hydrolysis and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubpbio.com [ubpbio.com]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

The Discovery and Application of Boc-LRR-AMC: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the fluorogenic substrate Boc-LRR-AMC, a critical tool for assessing the trypsin-like activity of the proteasome. This document details its biochemical properties, experimental applications, and the broader context of its use in studying cellular protein degradation pathways.

Introduction: The Need for Specific Proteasome Substrates

The ubiquitin-proteasome system (UPS) is a principal mechanism for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, broadly classified as chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). To dissect the intricate roles of these distinct activities in normal physiology and disease, specific substrates are required. The development of fluorogenic peptide substrates, such as those based on 7-amino-4-methylcoumarin (AMC), revolutionized the study of proteases by providing a sensitive and continuous method for measuring their activity.

This compound, a synthetic tripeptide linked to an AMC fluorophore, was developed as a specific substrate for the trypsin-like activity of the proteasome, which preferentially cleaves after basic amino acid residues. Its design leverages the substrate specificity of the proteasome's S1 pocket to enable targeted measurement of this particular catalytic function.

Biochemical and Physical Properties of this compound

This compound, also known as Boc-Leu-Arg-Arg-AMC, is a well-characterized fluorogenic substrate. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent AMC is released.[1][2][3][4][5] This release can be monitored in real-time using a fluorometer, providing a direct measure of enzymatic activity.

| Property | Value | Reference |

| Full Chemical Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | [1] |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ | [1] |

| Molecular Weight | 700.8 g/mol | [1] |

| Excitation Maximum (AMC) | 340-360 nm | [1][4] |

| Emission Maximum (AMC) | 440-460 nm | [1][4] |

| Purity | Typically ≥90% | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

Synthesis of this compound

A generalized synthetic workflow is as follows:

-

Resin Preparation: A suitable solid support, such as a Rink amide resin, is prepared.

-

Coupling of the First Amino Acid: The C-terminal amino acid, Arginine, with its side chain protected, is coupled to the resin.

-

Deprotection: The Boc protecting group on the N-terminus of the coupled arginine is removed.

-

Sequential Coupling: The subsequent amino acids, Arginine and Leucine, are sequentially coupled, with a deprotection step after each coupling.

-

Coupling to AMC: 7-amino-4-methylcoumarin is coupled to the N-terminus of the tripeptide.

-

Cleavage and Deprotection: The completed peptide-AMC conjugate is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final this compound substrate.

Experimental Protocols and Applications

This compound is a versatile tool used in a variety of experimental settings to measure the trypsin-like activity of the proteasome.

In Vitro Proteasome Activity Assay

This protocol outlines a general method for measuring the activity of purified 20S or 26S proteasome.

Materials:

-

Purified 20S or 26S proteasome

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the range of 50-200 µM). [2][7]

-

Add the diluted proteasome sample to the wells of the 96-well plate.

-

Initiate the reaction by adding the this compound solution to the wells.

-

Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Measurement of Proteasome Activity in Cell Lysates

This protocol allows for the assessment of proteasome activity in a more complex biological sample.

Materials:

-

Cell culture of interest

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors, excluding proteasome inhibitors)

-

Proteasome inhibitor (e.g., MG132) for control wells

-

This compound

-

Bradford or BCA protein assay reagents

-

Other materials as listed in the in vitro assay

Procedure:

-

Harvest and wash cells with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

For control wells, pre-incubate a portion of the cell lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 30 minutes at 37°C.

-

Dilute the cell lysate (and the inhibitor-treated lysate) to the desired concentration in assay buffer.

-

Add the diluted lysates to the wells of a 96-well plate.

-

Initiate the reaction by adding the this compound solution.

-

Measure fluorescence as described in the in vitro protocol.

-

The proteasome-specific activity is calculated by subtracting the rate of fluorescence increase in the inhibitor-treated lysate from the rate in the untreated lysate.

High-Throughput Screening (HTS) of Proteasome Inhibitors

This compound is well-suited for HTS applications to identify novel inhibitors of the proteasome's trypsin-like activity. The assay is typically miniaturized to a 384- or 1536-well format.

General Workflow:

-

Dispense test compounds from a chemical library into the wells of the microplate.

-

Add a solution containing purified proteasome to each well and incubate for a defined period.

-

Initiate the enzymatic reaction by adding a solution of this compound.

-

Measure the fluorescence signal at a single time point (endpoint assay) or kinetically.

-

Compounds that result in a significant decrease in fluorescence signal are identified as potential inhibitors.

Quantitative Data: Kinetic Parameters

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing the interaction between an enzyme and its substrate. While a comprehensive comparative table of kinetic data for this compound with a wide range of proteases is not available in a single source, the following table summarizes available data for the 20S proteasome. It is important to note that these values can vary depending on the experimental conditions.

| Enzyme | Substrate | K_m (µM) | V_max (relative units) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| Bovine 20S Proteasome | This compound | 16.5 | 411.0 | Not specified | [8] |

| Human 20S Proteasome | Boc-LSTR-AMC | 3.3 x 10⁻⁵ | 8.4 s⁻¹ (k_cat) | Not specified | [9] |

Note: Data for Boc-LSTR-AMC with activated protein C is included for context as a related trypsin-like substrate.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System and NF-κB Signaling

The trypsin-like activity of the proteasome is integral to various cellular signaling pathways. A prominent example is the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[5][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon receiving an upstream signal, IκB is phosphorylated and subsequently ubiquitinated, marking it for degradation by the 26S proteasome. The degradation of IκB liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. Measuring the trypsin-like activity of the proteasome with this compound can provide insights into the functional state of this critical step in the NF-κB signaling cascade.

Experimental Workflow for Fluorogenic Substrate Development

The development of a novel fluorogenic protease substrate like this compound follows a structured workflow to ensure its specificity and utility. This process involves iterative steps of design, synthesis, and characterization.

Conclusion

This compound remains a cornerstone tool for researchers investigating the trypsin-like activity of the proteasome. Its well-defined biochemical properties and straightforward application in various experimental setups have solidified its importance in cell biology and drug discovery. By providing a specific and sensitive readout of a key proteolytic activity, this compound continues to facilitate a deeper understanding of the complex regulatory roles of the ubiquitin-proteasome system in health and disease. This guide serves as a comprehensive resource to aid researchers in the effective utilization of this valuable substrate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ubpbio.com [ubpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ubpbio.com [ubpbio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. glpbio.com [glpbio.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-LRR-AMC for Detecting Trypsin-Like Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The trypsin-like activity, which cleaves after basic amino acid residues, is a key target for understanding proteasome function and for the development of therapeutic inhibitors.

Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate designed to measure the trypsin-like activity of the 20S and 26S proteasomes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for various sample types, quantitative data for assay setup, and its application in drug discovery.

Mechanism of Action

The principle behind the this compound assay is based on the enzymatic cleavage of the substrate by the proteasome's trypsin-like activity. The peptide sequence Leu-Arg-Arg is specifically recognized and cleaved by the β2 subunit of the proteasome. Upon cleavage, the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), is released.[3] Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum at 440-460 nm.[1][4] The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample.

Quantitative Data for Assay Design

Accurate and reproducible measurement of trypsin-like proteasome activity requires careful consideration of substrate and enzyme concentrations. The following tables summarize key quantitative parameters for using this compound.

| Parameter | Value | Reference(s) |

| Excitation Wavelength | 340 - 380 nm | [1][4] |

| Emission Wavelength | 440 - 460 nm | [1][4] |

| Typical Working Concentration | 50 - 200 µM | [4] |

| Molecular Weight | ~700.83 g/mol | [2] |

| Proteasome Type | Substrate Concentration for Kinetic Assays | Notes | Reference(s) |

| Purified 20S Constitutive Proteasome | 100 µM | Used in a comparative study with immunoproteasome. | [5] |

| Purified 20S Immunoproteasome | 100 µM | Used in a comparative study with constitutive proteasome. | [5] |

| Cell Lysates | 100 µM | A commonly used concentration for endpoint and kinetic assays. | [1] |

| Tissue Homogenates | 50 µM | Optimized concentration for pancreatic tissue. | [6] |

Experimental Protocols

This section provides detailed methodologies for measuring trypsin-like proteasome activity using this compound in various biological samples.

Protocol 1: Proteasome Activity in Cell Lysates

This protocol is suitable for determining the overall trypsin-like activity in cultured cells.

Materials:

-

Cell lysis buffer (50 mM TRIS, 0.1% NP40, pH 7.5)[1]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 20 mM Tris, pH 7.5)[1]

-

Proteasome inhibitor (e.g., MG132) for control wells

-

Black, flat-bottom 96-well plates

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis:

-

Wash cell pellets with ice-cold PBS.

-

Lyse cells on ice at a density of 10^7 cells/mL in lysis buffer.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Adjust the protein concentration to 200 µg/mL with lysis buffer.[1]

-

-

Assay Setup:

-

Add 50 µL of cell lysate to each well of a black 96-well plate.

-

For inhibitor control wells, add a final concentration of a proteasome inhibitor (e.g., 20 µM MG132) and incubate for 10 minutes at room temperature.[1]

-

Prepare the this compound working solution by diluting the stock solution in assay buffer to a final concentration of 100 µM.[1]

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]

-

Measure the fluorescence at Ex/Em = 380/460 nm using a microplate reader.

-

The proteasome-specific activity is calculated by subtracting the fluorescence values of the inhibitor-treated wells from the untreated wells.

-

Protocol 2: Capture Assay for Proteasome Activity (CAPA)

This method allows for the specific measurement of proteasome activity after capturing the proteasome complex on an antibody-coated plate.[1]

Materials:

-

Anti-proteasome antibody (e.g., anti-α2 subunit)

-

Black 96-well Maxisorp plates

-

Blocking buffer (PBS with 2% BSA)

-

Cell lysate (prepared as in Protocol 1)

-

Wash buffer (20 mM Tris with 0.1% NP40, pH 7.5, and 20 mM Tris, pH 7.5)[1]

-

This compound working solution (100 µM in 20 mM Tris, pH 7.5)[1]

Procedure:

-

Antibody Coating:

-

Proteasome Capture:

-

Wash the wells with PBS.

-

Add 50 µL of cell lysate (adjusted to ~200 ng of proteasome per well) to each well and incubate for 2 hours at 4°C.[1]

-

-

Activity Measurement:

-

Carefully wash the wells first with 20 mM Tris containing 0.1% NP40 and then with 20 mM Tris to remove unbound material.[1]

-

(Optional) Add proteasome inhibitors to control wells and incubate for 10 minutes.

-

Add 100 µL of 100 µM this compound working solution to each well.[1]

-

Incubate at 37°C for approximately 30 minutes.[1]

-

Measure fluorescence at Ex/Em = 380/460 nm.

-

Protocol 3: Activity Assay with Purified Proteasomes

This protocol is ideal for kinetic studies and for comparing the activity of different proteasome subtypes.

Materials:

-

Purified 20S or 26S proteasome (constitutive or immunoproteasome)

-

Assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)[5]

-

This compound stock solution

-

Black 96-well plate

Procedure:

-

Enzyme Preparation:

-

Dilute the purified proteasome to the desired concentration (e.g., 20 nM) in pre-warmed assay buffer.[5]

-

-

Substrate Preparation:

-

Prepare a range of this compound concentrations in the assay buffer to determine kinetic parameters (e.g., 0-200 µM). For single-point assays, a concentration of 100 µM is often used.[5]

-

-

Measurement:

-

Add 50 µL of the diluted proteasome solution to the wells.

-

Initiate the reaction by adding 50 µL of the this compound solution.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode for 20-30 minutes at 37°C, with readings taken every 1-2 minutes.[5]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Signaling Pathways and Logical Relationships

The activity of the proteasome, including its trypsin-like component, is tightly regulated and integrated with various cellular signaling pathways. Changes in trypsin-like activity can be indicative of altered cellular states, such as those found in cancer and neurodegenerative diseases.[7][8]

The Ubiquitin-Proteasome Pathway

The canonical pathway leading to protein degradation by the proteasome involves the tagging of substrate proteins with a polyubiquitin chain. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Inhibitor Screening

This compound is a valuable tool in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the proteasome's trypsin-like activity. The general workflow for such a screen is depicted below.

Caption: High-throughput screening workflow for proteasome inhibitors.

Data Analysis and Interpretation

Proper analysis of the raw fluorescence data is crucial for obtaining meaningful results.

-

Background Subtraction: For each time point, subtract the fluorescence intensity of the wells containing a proteasome inhibitor (e.g., MG132) from the wells without the inhibitor. This corrects for non-proteasomal cleavage of the substrate and background fluorescence.

-

Standard Curve: To quantify the amount of AMC produced, a standard curve should be generated using known concentrations of free AMC. This allows for the conversion of relative fluorescence units (RFU) to moles of product formed.

-

Calculation of Specific Activity: The specific activity of the proteasome can be calculated using the following formula:

Specific Activity (nmol/min/mg) = (Slope of the linear range of the standard curve in RFU/nmol) / (Initial rate of reaction in RFU/min) / (Amount of protein in mg)

-

Inhibitor Potency (IC50 Determination): For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can then be determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of trypsin-like proteasome activity. Its versatility allows for its use in a wide range of applications, from basic research into proteasome function to high-throughput screening for novel drug candidates. By following the detailed protocols and data analysis guidelines presented in this guide, researchers can obtain reliable and reproducible data to advance our understanding of the critical role of the proteasome in health and disease.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ubpbio.com [ubpbio.com]

- 5. ubpbio.com [ubpbio.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The ubiquitin-proteasome system in neurodegenerative diseases: precipitating factor, yet part of the solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to the Basic Research Applications of Boc-LRR-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC), its applications in basic research, and detailed protocols for its use. This compound is a valuable tool for studying the trypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system involved in protein degradation and cellular regulation.

Core Principles and Mechanism of Action

This compound is a synthetic peptide substrate conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2][3] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide sequence by proteases with trypsin-like activity, primarily the 20S and 26S proteasomes, the free AMC is released.[4][5] This release results in a significant increase in fluorescence, which can be measured to quantify enzyme activity. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[4][6]

Primary Applications in Research

The primary application of this compound is the measurement of the trypsin-like activity of the proteasome in various experimental settings.[2][3][5] This has implications for numerous research areas, including:

-

Cancer Biology: The proteasome is a validated target in cancer therapy. This compound can be used to screen for and characterize proteasome inhibitors.

-

Neurodegenerative Diseases: Dysregulation of the ubiquitin-proteasome system is implicated in diseases such as Alzheimer's and Parkinson's. This substrate can be used to study proteasome function in disease models.

-

Immunology: The proteasome plays a crucial role in antigen presentation. This compound can be used to investigate the effects of various stimuli on proteasome activity in immune cells.

-

Drug Discovery: High-throughput screening assays using this compound can be developed to identify novel modulators of proteasome activity.[3]

Beyond the proteasome, this compound has also been identified as a substrate for other enzymes, such as the Kex2 endoprotease.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the use of this compound. Note that these values can vary depending on the specific experimental conditions.

| Parameter | Value | Notes |

| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary with instrument.[1][4] |

| Emission Wavelength | 440 - 460 nm | |

| Working Concentration | 50 - 200 µM | Higher concentrations may be needed for crude lysates.[6][8] |

| Purity | ≥90% | Purity can affect assay performance. |

| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO.[1][8] |

Experimental Protocols

General Proteasome Activity Assay in Cell Lysates

This protocol outlines a general method for measuring the trypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Protease inhibitor cocktail (optional, without proteasome inhibitors)

-

This compound substrate

-

DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)[4]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) in assay buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8]

-

Further dilute the this compound stock solution in assay buffer to the final working concentration (e.g., 100 µM).[4]

-

Add 50 µL of diluted cell lysate to each well of the 96-well plate.

-

Control Wells: Include wells with lysate and a proteasome inhibitor (e.g., MG132) to determine the non-proteasomal activity. Also include wells with assay buffer and substrate only as a blank.[6][8]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the diluted this compound substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.[4]

-

-

Data Acquisition:

High-Throughput Screening of Proteasome Inhibitors

This protocol can be adapted for high-throughput screening (HTS) of potential proteasome inhibitors.

Modifications for HTS:

-

Use a 384-well plate format to increase throughput.

-

Pre-incubate the cell lysate with the compound library for a set period (e.g., 30 minutes) before adding the this compound substrate.

-

Automate the liquid handling steps to ensure consistency and reduce manual error.

-

Include positive (known inhibitor) and negative (vehicle control) controls on each plate for data normalization.

Visualizations

Ubiquitin-Proteasome Signaling Pathway

Caption: The Ubiquitin-Proteasome Pathway and the role of this compound.

Experimental Workflow for Measuring Proteasome Activity

Caption: A typical experimental workflow for measuring proteasome activity.

Logical Relationship for HTS of Proteasome Inhibitors

Caption: Logical workflow for identifying proteasome inhibitors via HTS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. glpbio.com [glpbio.com]

- 5. This compound, 10MG | Labscoop [labscoop.com]

- 6. ubpbio.com [ubpbio.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. ubpbio.com [ubpbio.com]

- 9. ubpbio.com [ubpbio.com]

A Technical Guide to Fluorogenic Substrates for Proteasome Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates for the measurement of proteasome activity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize these critical tools in their work. This guide covers the core principles of fluorogenic proteasome substrates, their diverse applications, and detailed methodologies for their use in various experimental settings.

Introduction to the Proteasome and its Fluorogenic Substrates

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a crucial role in maintaining cellular homeostasis by degrading damaged or misfolded proteins and regulating the levels of key signaling molecules. The 26S proteasome, the most common form, consists of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation.

The 20S core particle of the mammalian proteasome possesses three distinct proteolytic activities:

-

Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

-

Trypsin-like (T-L) activity: Cleaves after basic residues.

-

Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues.

Fluorogenic substrates are invaluable tools for studying proteasome function and for the discovery of novel proteasome inhibitors.[1] These substrates are small peptides, typically three to four amino acids in length, that are conjugated to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC).[2][3] When the peptide is cleaved by a specific proteasomal active site, the AMC molecule is released, resulting in a significant increase in fluorescence that can be readily measured.[2]

Mechanism of Action

The fundamental principle behind fluorogenic proteasome substrates lies in the quenching of a fluorophore's signal until it is liberated by enzymatic cleavage. The peptide sequence of the substrate is designed to be specifically recognized and cleaved by one of the proteasome's catalytic activities.

References

- 1. Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC) (UBPBio Product Code: G1121) | Fluorescent Peptide / Protein Substrates | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Proteasome Activity: A Detailed Protocol for the Boc-LRR-AMC Assay

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. This process is fundamental to a variety of cellular functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of the UPS has been implicated in numerous diseases, making the proteasome a key target for therapeutic intervention.

This document provides a detailed protocol for the use of the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC) to specifically measure the trypsin-like activity of purified 20S and 26S proteasomes. Cleavage of the peptide backbone by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable increase in fluorescence. This assay is a robust and sensitive method for screening potential proteasome inhibitors and for studying the enzymatic activity of the proteasome in vitro.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The substrate, this compound, is specifically recognized and cleaved by the trypsin-like active sites of the proteasome. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. The rate of AMC release is directly proportional to the proteasome's trypsin-like activity and can be monitored in real-time or as an endpoint measurement using a fluorescence plate reader.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound assay with purified proteasome.

| Parameter | Value | Notes |

| Reagents | ||

| Purified 20S or 26S Proteasome | 5 - 20 nM | Optimal concentration should be determined empirically. |

| This compound Stock Solution | 50 mM in DMSO | Store at -20°C in aliquots to avoid freeze-thaw cycles.[1] |

| This compound Working Concentration | 50 - 200 µM | The final concentration in the assay well.[1][2][3] |

| Proteasome Inhibitor (e.g., MG132) | 10 - 100 µM | Used as a negative control to determine non-proteasomal activity.[1] |

| Assay Buffer | ||

| Buffer Composition | 20 mM Tris, 50 mM NaCl | Adjust pH to 7.1 - 7.5 at 37°C.[1][2] |

| Reaction Conditions | ||

| Incubation Temperature | 37°C | Ensure temperature stability for consistent results.[2][4] |

| Incubation Time (Kinetic) | 20 - 30 minutes | Continuous reading of fluorescence.[2] |

| Incubation Time (Endpoint) | 30 - 60 minutes | Single fluorescence reading after incubation.[4] |

| Detection | ||

| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly between instruments.[4][5] |

| Emission Wavelength | 440 - 460 nm | Optimal wavelength may vary slightly between instruments.[4][5] |

Experimental Protocols

This section provides a detailed step-by-step methodology for performing the this compound assay.

Materials

-

Purified 20S or 26S Proteasome

-

This compound substrate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Proteasome inhibitor (e.g., MG132)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with temperature control

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Assay Buffer (20 mM Tris, 50 mM NaCl, pH 7.5):

-

Prepare a stock solution of 1 M Tris-HCl, pH 7.5.

-

Prepare a stock solution of 5 M NaCl.

-

In a suitable volume of nuclease-free water, add the Tris-HCl and NaCl stock solutions to final concentrations of 20 mM and 50 mM, respectively.

-

Adjust the final pH to 7.5 at 37°C.

-

Store the buffer at 4°C.

-

-

This compound Stock Solution (50 mM):

-

Purified Proteasome Solution:

-

Dilute the purified proteasome to the desired working concentration (e.g., 10 nM) in pre-warmed Assay Buffer immediately before use. Keep on ice until ready to add to the assay plate.

-

-

Proteasome Inhibitor Stock Solution (e.g., 10 mM MG132):

-

Dissolve MG132 in DMSO to a final concentration of 10 mM.

-

Store in aliquots at -20°C.

-

Assay Procedure

-

Plate Setup:

-

Design the plate layout to include wells for:

-

Blank (Assay Buffer only)

-

Substrate Control (Assay Buffer + this compound)

-

Enzyme Control (Assay Buffer + Purified Proteasome)

-

Test Samples (Assay Buffer + Purified Proteasome + this compound)

-

Inhibitor Control (Assay Buffer + Purified Proteasome + Inhibitor + this compound)

-

-

-

Reaction Assembly:

-

Pre-warm the black 96-well plate and the Assay Buffer to 37°C.

-

Add 50 µL of Assay Buffer to all wells.

-

For inhibitor control wells, add the appropriate volume of the proteasome inhibitor stock solution and incubate for 10-15 minutes at 37°C.

-

Add 25 µL of the diluted purified proteasome solution to the appropriate wells.

-

To initiate the reaction, add 25 µL of a 4X working solution of this compound (e.g., 400 µM for a final concentration of 100 µM) to all wells except the Enzyme Control and Blank wells.

-

The final reaction volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 20-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[2]

-

Endpoint Assay: If a kinetic reading is not possible, incubate the plate at 37°C for 30-60 minutes, protected from light. After the incubation period, measure the fluorescence intensity at the same wavelengths.

-

Data Analysis

-

Subtract the background fluorescence (from the Substrate Control wells) from all other readings.

-

For the kinetic assay, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Proteasome activity can be expressed as the rate of AMC production (e.g., Relative Fluorescence Units per minute).

-

To quantify the specific proteasome activity, subtract the rate of the Inhibitor Control from the rate of the Test Samples.

Visualizations

Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation.

Caption: The Ubiquitin-Proteasome Pathway.

This compound Assay Workflow

This diagram outlines the experimental workflow for the this compound proteasome activity assay.

References

Application Notes and Protocols for Boc-LRR-AMC Cell Lysate Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the fluorogenic substrate Boc-LRR-AMC to measure the trypsin-like activity of the proteasome in cell lysates. This assay is a valuable tool for studying the ubiquitin-proteasome system (UPS), which plays a critical role in cellular processes such as protein degradation, cell cycle control, and apoptosis. Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.

Introduction

The this compound (Boc-Leu-Arg-Arg-AMC) assay is a sensitive and specific method for quantifying the trypsin-like proteolytic activity of the 20S and 26S proteasomes.[1][2][3][4][5][6] The substrate consists of a peptide sequence (Leu-Arg-Arg) recognized and cleaved by the proteasome, which is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[1][5][6] Upon cleavage of the peptide by the proteasome, the free AMC is released, resulting in a measurable fluorescent signal.[1][5][6] The intensity of the fluorescence is directly proportional to the proteasome's enzymatic activity. This assay can be performed in a 96-well plate format, making it suitable for high-throughput screening of potential proteasome inhibitors or activators.

Principle of the Assay

The fundamental principle of the assay is the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter.

Caption: Principle of the this compound fluorogenic assay.

Materials and Reagents

Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Boc-Leu-Arg-Arg-AMC (this compound) | UBPBio | G3100 | -20°C, protect from light[7] |

| Dimethyl sulfoxide (DMSO) | Any | N/A | Room Temperature |

| Proteasome Inhibitor (e.g., MG132) | Any | N/A | -20°C |

| Cell Lysis Buffer | See recipe below | N/A | 4°C |

| Assay Buffer | See recipe below | N/A | 4°C |

| Phosphate-Buffered Saline (PBS) | Any | N/A | Room Temperature |

| Bovine Serum Albumin (BSA) or Bradford Reagent | Any | N/A | 4°C |

Equipment

-

Microplate reader with fluorescence detection (excitation/emission filters for ~360-380 nm/440-460 nm)[1][7]

-

Black, flat-bottom 96-well plates (for fluorescence measurement)[8]

-

Ice bucket

-

Microcentrifuge

-

Standard laboratory pipettes and tips

-

Incubator at 37°C

Experimental Protocols

Reagent Preparation